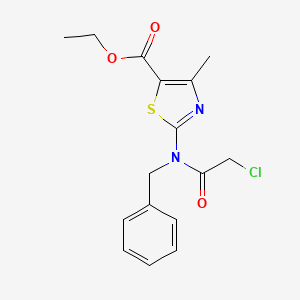

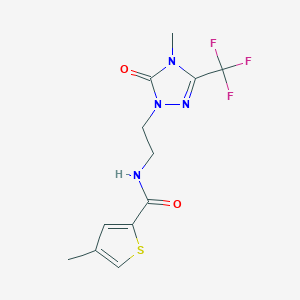

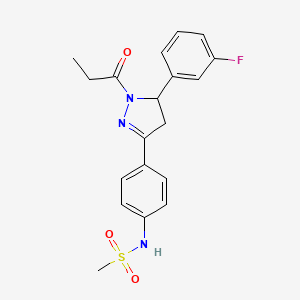

1-Phenethyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “1-Phenethyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea” are not available in the search results, related compounds have been synthesized through various methods. For instance, chalcones have been synthesized from Claisen-Schmidt condensation . In another study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using magnesium oxide nanoparticles .Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition

A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated antiacetylcholinesterase activity, optimizing the spacer length between the basic nitrogen and the ar(o)yl(thio)-urea unit for enhanced inhibitory activities. The replacement of a previously used spacer with an ethoxyethyl chain resulted in compounds of comparable potency, indicating a flexible spacer compatible with high inhibitory activities. The optimal chain length was identified, facilitating efficient interaction with the enzyme's hydrophobic binding sites. Moreover, substituting the benzyl group with a cyclohexyl group showed that an aromatic residue is not a prerequisite for activity, suggesting a broad scope for structural modification in urea derivatives for acetylcholinesterase inhibition (Vidaluc et al., 1995).

Synthesis Under Microwave Irradiation

A novel and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas using microwave irradiation was developed. This method offered satisfactory yields and a better reaction time compared to conventional heating. The synthesized compounds, characterized by various spectroscopic methods, represent a convenient approach to producing urea derivatives, potentially expanding their application scope in scientific research (Li & Chen, 2008).

Neuropeptide Y5 Receptor Antagonism

Research into trisubstituted phenyl urea derivatives has led to the identification of potent neuropeptide Y5 (NPY5) receptor antagonists. Optimization of the lead compound's structure for in vitro potency involved modifications to its stereochemistry, phenylethyl segment, urea portion, and 4-phenoxyphenyl group. The resulting compounds showed IC(50)s less than 0.1 nM at the NPY5 receptor, with selected analogues acting as antagonists in a cellular assay measuring cyclic AMP accumulation. This study highlights the therapeutic potential of urea derivatives in modulating neuropeptide-related functions (Fotsch et al., 2001).

Propiedades

IUPAC Name |

1-(2-phenylethyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c23-19(21-8-6-15-4-2-1-3-5-15)22-12-16-10-18(13-20-11-16)17-7-9-24-14-17/h1-5,7,9-11,13-14H,6,8,12H2,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGDMBPQJOUBAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-9-methylpurin-6-amine](/img/structure/B2706539.png)

![N-(4-chloro-2-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706543.png)

![2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol](/img/structure/B2706544.png)

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2706548.png)

![(3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2706550.png)

![1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide](/img/structure/B2706556.png)